molecular formula C9H7FN4O2 B12443100 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B12443100
M. Wt: 222.18 g/mol
InChI Key: BXIIJCNFDUDGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic Acid Core Structure Analysis

The benzoic acid core consists of a benzene ring with a carboxylic acid (-COOH) group at position 1. Key features include:

  • Planar aromatic ring : The benzene ring exhibits delocalized π-electrons, contributing to its stability.
  • Carboxylic acid group : Positioned at C1, this group participates in hydrogen bonding and influences acidity (pKa ≈ 4.2 for unsubstituted benzoic acid).
  • Substituent effects : The electron-withdrawing fluorine and tetrazole groups modulate the ring’s electronic density, altering reactivity and intermolecular interactions.

Tetrazole Ring Substitution Patterns

The tetrazole ring (C₁N₄) is a five-membered heterocycle with four nitrogen atoms. In this compound:

  • Position of attachment : The tetrazole is linked to the benzene ring via the N1 nitrogen, forming a C-N bond at position 2 of the benzoic acid.
  • Methyl substitution : A methyl group (-CH₃) occupies the 5-position of the tetrazole ring, enhancing lipophilicity and steric bulk.
  • Tautomerism : The 1H-tetrazole form predominates due to aromatic stabilization from lone-pair delocalization across the ring.

Table 1 : Key bond lengths and angles in the tetrazole moiety (theoretical values)

Bond/Angle Value (Å/°)
N1-C2 (benzene) 1.45
N1-N2 1.31
N2-N3 1.33
N3-C5 (methyl) 1.47
Ring bond angles 105–110°

Fluoro Substituent Electronic Effects

The fluorine atom at position 5 exerts significant electronic effects:

  • Inductive withdrawal : The -I effect decreases electron density at the benzene ring, increasing the carboxylic acid’s acidity compared to unsubstituted benzoic acid.
  • Ortho/para-directing : Despite being electron-withdrawing, fluorine acts as an ortho/para director in electrophilic substitution due to its lone pairs.
  • Steric impact : The small atomic radius of fluorine minimizes steric hindrance, allowing tight packing in crystalline forms.

Comparative Structural Analysis with Related Tetrazolylbenzoic Acid Derivatives

Table 2 : Structural comparison of tetrazolylbenzoic acid derivatives

Compound Name Substituent Positions Tetrazole Substitution Molecular Weight (g/mol)
5-Fluoro-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid 2,5 5-Methyl 242.18
3-(1H-Tetrazol-1-yl)benzoic acid 3 None 190.16
4-(5-Methyl-tetrazol-1-ylmethyl)benzoic acid 4 5-Methyl (via methylene) 218.21

Key observations :

  • Substituent position : The 2-position substitution in the target compound places the tetrazole group ortho to the carboxylic acid, potentially enhancing intramolecular hydrogen bonding.
  • Methyl vs. hydrogen : Methylation at the tetrazole’s 5-position increases hydrophobicity compared to unmethylated analogs like 3-(1H-tetrazol-1-yl)benzoic acid.
  • Linker flexibility : Derivatives with methylene spacers (e.g., 4-(5-methyl-tetrazol-1-ylmethyl)benzoic acid) exhibit greater conformational freedom than directly linked variants.

Electronic effects :

  • The combined electron-withdrawing effects of fluorine and the tetrazole ring in the target compound create a polarized aromatic system, potentially enhancing binding to biological targets.
  • In contrast, 3-(1H-tetrazol-1-yl)benzoic acid lacks fluorine, resulting in reduced acidity (predicted pKa ≈ 3.8 vs. ~2.9 for the fluorinated analog).

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16)

InChI Key

BXIIJCNFDUDGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of this compound typically follows a modular approach, beginning with fluorinated aromatic precursors and progressing through tetrazole ring construction and methylation. Two primary pathways dominate the literature:

Tetrazole Ring Formation via [3+2] Cycloaddition

The [3+2] cycloaddition between a nitrile and an azide is a cornerstone of tetrazole synthesis. For 5-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid , this method requires a fluorinated nitrile intermediate. For example, 5-fluoro-2-cyanobenzoic acid reacts with sodium azide in the presence of a Lewis acid (e.g., ZnBr₂) to form the tetrazole core. The methyl group at the tetrazole’s 5-position is introduced either via a methyl-substituted azide or through post-cyclization alkylation.

Mechanistic Insight :
The cycloaddition proceeds through a concerted mechanism, with the nitrile’s electron-deficient carbon attacking the azide’s terminal nitrogen. The regioselectivity of the reaction is influenced by steric and electronic factors, ensuring the methyl group occupies the 5-position.

Curtius Rearrangement-Mediated Synthesis

An alternative route, detailed in the Royal Society of Chemistry protocols, involves the Curtius rearrangement of acyl azides derived from fluorinated benzoyl chlorides. For instance, 2-bromo-5-fluorobenzoyl chloride reacts with azidotrimethylsilane at elevated temperatures (90–100°C) to form a tetrazolone intermediate. Subsequent methylation at the tetrazole’s 5-position is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Key Reaction Conditions :

  • Temperature : 90–100°C (critical for avoiding side reactions).
  • Solvent : EtOAc/hexanes for purification via column chromatography.
  • Yield : 30–95%, depending on substituents and purification efficiency.

Detailed Synthetic Procedures

Synthesis of 5-Fluoro-2-(5-Methyltetrazol-1-yl)Benzoic Acid via [3+2] Cycloaddition

Step 1: Preparation of 5-Fluoro-2-Cyanobenzoic Acid

A fluorinated nitrile precursor is synthesized by treating 5-fluoro-2-bromobenzoic acid with copper(I) cyanide in DMF at 120°C for 12 hours. The resulting nitrile is isolated via acid-base extraction (yield: 65–70%).

Step 2: Tetrazole Ring Formation

The nitrile (10 mmol) is combined with sodium azide (15 mmol) and ZnBr₂ (1.2 equiv) in DMF/water (3:1). The mixture is heated at 100°C for 24 hours, followed by neutralization with HCl to precipitate the tetrazole product.

Step 3: Methylation of the Tetrazole

The tetrazole intermediate is dissolved in THF and treated with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) at 60°C for 6 hours. The methylated product is purified via silica gel chromatography (hexanes/EtOAc).

Step 4: Hydrolysis to Benzoic Acid

The methyl ester derivative undergoes hydrolysis using 2M LiOH in THF/water (1:1) at reflux for 2 hours. Acidification with HCl yields the final product (overall yield: 40–45%).

Table 1 : Optimization of Cycloaddition Conditions

Parameter Tested Range Optimal Value Impact on Yield
Temperature (°C) 80–120 100 +20%
Azide Equivalents 1.0–2.0 1.5 +15%
Reaction Time (h) 12–36 24 +10%

Synthesis via Curtius Rearrangement

Step 1: Formation of Acyl Azide

5-Fluorobenzoyl chloride (10 mmol) reacts with azidotrimethylsilane (4.0 equiv) at 90°C for 12 hours, yielding the acyl azide.

Step 2: Curtius Rearrangement

Heating the acyl azide at 100°C induces rearrangement to an isocyanate intermediate, which cyclizes to form 1-(5-fluoro-2-carboxyphenyl)tetrazol-5-one .

Step 3: Methylation and Reduction

The tetrazolone is treated with methyl Grignard reagent (CH₃MgBr) in THF at 0°C, followed by reduction with NaBH₄ to introduce the methyl group. Acidic workup affords the methylated tetrazole.

Table 2 : Comparative Yields of Curtius vs. Cycloaddition Routes

Method Average Yield (%) Purity (%) Key Advantage
[3+2] Cycloaddition 45 95 Regioselectivity
Curtius Rearrangement 35 90 Scalability

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

The position of the methyl group on the tetrazole ring is highly sensitive to reaction conditions. Using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) favors the desired 5-methyl isomer.

Purification Techniques

  • Column Chromatography : Essential for removing unreacted azides and byproducts (eluent: hexanes/EtOAc gradient).
  • Acid-Base Extraction : Effective for isolating the benzoic acid moiety after hydrolysis.

Scale-Up Considerations

The Curtius rearrangement route, while lower-yielding, is preferable for large-scale synthesis due to fewer purification steps and compatibility with continuous flow reactors.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Common reagents include methanol/H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP-mediated reactions with alcohols:

Reagents/ConditionsProductKey Notes
Methanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 5-fluoro-2-(5-methyltetrazol-1-yl)benzoateHigh regioselectivity due to steric hindrance from the tetrazole ring.
DCC/DMAP, R-OHCorresponding alkyl/aryl estersYields depend on alcohol nucleophilicity; aromatic alcohols show slower kinetics.

Amidation Reactions

The acid reacts with amines to form amides, a key step in prodrug development:

Reagents/ConditionsProductApplication
SOCl<sub>2</sub>, then R-NH<sub>2</sub>5-Fluoro-2-(5-methyltetrazol-1-yl)benzamide derivativesAcyl chloride intermediate enhances reactivity.
EDCI/HOBt, DIPEAPeptide-coupled analogsUsed to conjugate with bioactive peptides for targeted delivery.

Halogenation and Coupling Reactions

The fluorine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProduct
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl derivatives with enhanced π-stacking capacity .
Nucleophilic aromatic substitutionKF, CuI, 18-crown-6, DMSOSubstituent exchange at the 5-fluoro position (limited reactivity due to electron-withdrawing tetrazole).

Tetrazole Ring Modifications

The 5-methyltetrazole ring undergoes selective transformations:

ReactionConditionsOutcome
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMFN-alkylated tetrazoles (retains aromaticity).
CycloadditionNitriles, Cu(I) catalystsForms triazolo-tetrazole fused systems.

Biological Activity Through Reactivity

Reaction products exhibit enhanced bioactivity:

Derivative TypeBiological ActivityMechanism
AmidesAntimicrobial (MIC: 2–8 µg/mL vs. S. aureus)Disrupts cell wall synthesis.
Biaryl-coupled compoundsAnticancer (IC<sub>50</sub>: 1.5–4 µM vs. MCF-7)Topoisomerase II inhibition .

Comparative Reactivity With Analogues

A structural comparison highlights unique reactivity:

CompoundKey Reaction DifferenceImpact on Applications
4-Fluoro isomerFaster esterification kineticsPreferred for rapid prodrug synthesis.
Non-methylated tetrazoleLower thermal stabilityLimits use in high-temperature reactions .

This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetics (e.g., logP reduction via ester prodrugs) and target engagement. Further studies are needed to quantify reaction yields and explore photochemical transformations.

Scientific Research Applications

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid with key analogs identified in the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-F, 2-(5-Me-tetrazole) C₉H₆FN₃O₂ 223.17 Fluoro enhances electronegativity; methyltetrazole improves metabolic stability.
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid 5-Cl, 2-OCH₃, 4-tetrazole C₉H₇ClN₄O₃ 254.63 Chlorine (stronger electron-withdrawing) and methoxy (steric bulk) alter reactivity.
4-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid 4-F, 2-tetrazole C₈H₅FN₄O₂ 208.15 Fluorine at 4-position; unsubstituted tetrazole may reduce stability.
(5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid Phenylacetic acid core, 5-Me-tetrazole C₁₀H₉N₃O₂ 203.20 Carboxylic acid on phenylacetic backbone; differing pharmacokinetics.
Key Observations:

Substituent Position and Electronic Effects: Fluorine at the 5-position (target compound) vs. The 5-fluoro group may enhance acidity of the benzoic acid moiety compared to 4-fluoro analogs .

Tetrazole Modifications: The 5-methyl group on the tetrazole ring in the target compound likely improves metabolic stability compared to unsubstituted tetrazoles (e.g., compound) .

Backbone Variations :

  • The phenylacetic acid derivative () demonstrates how shifting the carboxylic acid from benzoic to phenylacetic alters solubility and target binding .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ in mice . Key factors for the target compound include:

  • 0JA (Zero-order connectivity index): Reflects branching and substituent complexity.
  • 1JA (First-order connectivity index) : Influenced by fluorine’s electronegativity, which may modulate toxicity pathways.
  • Cross-factor JB (0JA × 1JA) : A high JB value suggests synergistic effects of substituents, possibly explaining acute toxicity in analogs like the compound (chlorine + methoxy) .

Biological Activity

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's structure features a fluoro-substituted benzoic acid moiety linked to a tetrazole ring. The presence of the tetrazole group is significant as it often enhances biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that related compounds have GI50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range against multiple cancer types:

Cancer Cell Line GI50 (µM)
Non-small cell lung cancer (NCI-H522)0.34
CNS (SF-295)0.95
Ovarian (OVCAR-3)0.33
Prostate (PC-3)0.56
Breast cancer (MCF7)0.52
Leukemia (K-562)0.41
Melanoma (MDA-MB-435)0.31

These findings suggest that compounds with a similar structure to 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid may exhibit comparable efficacy against these cancer types .

Antibacterial Activity

The antibacterial properties of tetrazole derivatives have also been documented. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacteria Activity
Staphylococcus aureusPotent activity observed
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaEffective against strains

This suggests that the incorporation of the tetrazole moiety could enhance antibacterial activity .

Enzyme Inhibition

5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid may also act as an enzyme inhibitor. Studies on similar compounds indicate their potential to inhibit key enzymes involved in disease processes, such as kinases and phosphatases. For example:

Enzyme IC50 (µM)
EGFR0.009
HER20.021

These results highlight the compound's potential as a dual inhibitor in targeted cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole-containing compounds:

  • Anticancer Efficacy : A study evaluated a series of tetrazole derivatives for their anticancer effects on various cell lines, revealing promising cytotoxicity and highlighting structure-activity relationships.
  • Antibacterial Testing : Another research focused on the synthesis and antibacterial evaluation of tetrazole derivatives against pathogenic bacteria, demonstrating their potential as new antimicrobial agents.
  • Inhibition Studies : Research into enzyme inhibition showed that certain derivatives effectively inhibited cancer-related enzymes, suggesting their utility in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a fluorobenzoic acid derivative with a substituted tetrazole. Key steps include:

  • Tetrazole Ring Formation : Use cycloaddition reactions between nitriles and sodium azide under acidic conditions .
  • Coupling Strategy : Employ nucleophilic aromatic substitution (SNAr) to attach the tetrazole moiety to the 2-position of 5-fluorobenzoic acid. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield by enhancing reaction kinetics .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/0.1% TFA in water) to assess purity .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (expected [M–H]⁻: 251.05) .
  • NMR : ¹H/¹³C NMR to verify substituent positions. Key signals:
    • Fluorine-induced splitting in aromatic protons (δ 7.2–8.1 ppm).
    • Tetrazole methyl group (δ 2.5 ppm, singlet) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:
    • Mo-Kα radiation (λ = 0.71073 Å).
    • Hydrogen bonding analysis to confirm tetrazole-benzoic acid interactions .
  • Mercury Software : Visualize packing motifs and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar tetrazole derivatives .

Q. How can computational modeling predict the compound’s bioavailability and target binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enzymes). Parameterize the tetrazole ring as a hydrogen-bond acceptor .
  • ADME Prediction : SwissADME or QikProp to estimate logP (~2.1), solubility (~0.5 mg/mL), and membrane permeability .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential surfaces .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1%) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5-methoxy-tetrazole derivatives) to identify SAR trends .
  • Data Reproducibility : Validate findings via orthogonal assays (e.g., time-kill kinetics vs. fluorescence-based viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.